1-(2-Hydrazinylpyridin-3-yl)ethanol
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Overview
Description
1-(2-Hydrazinylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H11N3O. It is a hydrazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism Of Action
The mechanism of action of 1-(2-Hydrazinylpyridin-3-yl)ethanol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
1-(2-Hydrazinylpyridin-3-yl)ethanol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, 1-(2-Hydrazinylpyridin-3-yl)ethanol has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Hydrazinylpyridin-3-yl)ethanol in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful tool for studying various biological processes. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one of the limitations of using 1-(2-Hydrazinylpyridin-3-yl)ethanol in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1-(2-Hydrazinylpyridin-3-yl)ethanol. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, research could be conducted to investigate the potential therapeutic applications of 1-(2-Hydrazinylpyridin-3-yl)ethanol in various diseases, such as cancer and viral infections. Finally, future research could focus on the development of analogs of this compound with improved biological activity and solubility.
Synthesis Methods
The synthesis of 1-(2-Hydrazinylpyridin-3-yl)ethanol can be achieved through a multi-step process. The starting material for this synthesis is 3-acetylpyridine, which is reacted with hydrazine hydrate to form 3-(pyridin-3-yl)hydrazine. This intermediate is then reacted with ethylene glycol to form 1-(2-Hydrazinylpyridin-3-yl)ethanol. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
1-(2-Hydrazinylpyridin-3-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 1-(2-Hydrazinylpyridin-3-yl)ethanol has been shown to exhibit anti-viral effects by inhibiting the replication of the hepatitis C virus.
properties
CAS RN |
115761-90-5 |
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Product Name |
1-(2-Hydrazinylpyridin-3-yl)ethanol |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2-hydrazinylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5(11)6-3-2-4-9-7(6)10-8/h2-5,11H,8H2,1H3,(H,9,10) |
InChI Key |
WNLVNLQOPNCNDL-UHFFFAOYSA-N |
SMILES |
CC(C1=C(N=CC=C1)NN)O |
Canonical SMILES |
CC(C1=C(N=CC=C1)NN)O |
synonyms |
2(1H)-Pyridinone, 3-(1-hydroxyethyl)-, hydrazone (9CI) |
Origin of Product |
United States |
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